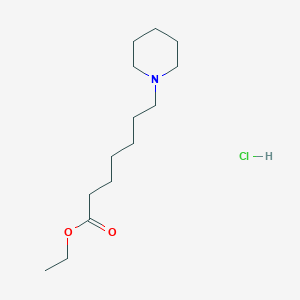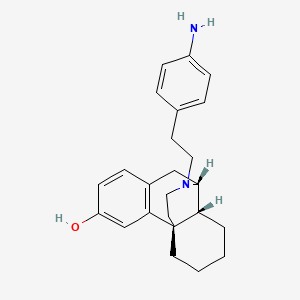
3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide is a complex organic compound characterized by the presence of three iodine atoms, an acetamido group, an amino group, and a N-methylbenzamide moiety. This compound is notable for its high molecular weight and significant iodine content, which makes it particularly useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide typically involves the iodination of 3-acetamido-5-aminobenzoic acid. The process begins with the gradual introduction of 3-acetamido-5-aminobenzoic acid into an aqueous acid system containing an excess of iodine chloride (ICl) in a stabilized form . This method ensures the selective formation of the triiodinated product while minimizing the formation of diiodinated by-products.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of iodine chloride as the iodinating agent is crucial for achieving the desired triiodinated product.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to remove the iodine atoms, leading to the formation of less iodinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield less iodinated derivatives.
Scientific Research Applications
3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Employed in studies involving iodine metabolism and its effects on biological systems.
Medicine: Utilized in the development of contrast agents for imaging techniques such as X-ray and CT scans.
Industry: Applied in the production of specialized chemicals and materials that require high iodine content.
Mechanism of Action
The mechanism of action of 3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound play a crucial role in its biological activity, as they can interact with various enzymes and proteins. The acetamido and amino groups also contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Acetamido-5-amino-2,4,6-triiodobenzoic acid: Similar in structure but lacks the N-methylbenzamide moiety.
3-Acetamido-2,4,6-triiodobenzoic acid: Another related compound with similar iodine content but different functional groups.
N-Methylbenzamide: Shares the N-methylbenzamide moiety but lacks the iodine atoms and other functional groups.
Uniqueness
3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide is unique due to its combination of three iodine atoms, acetamido group, amino group, and N-methylbenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications.
Properties
CAS No. |
62701-23-9 |
|---|---|
Molecular Formula |
C10H10I3N3O2 |
Molecular Weight |
584.92 g/mol |
IUPAC Name |
3-acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide |
InChI |
InChI=1S/C10H10I3N3O2/c1-3(17)16-9-6(12)4(10(18)15-2)5(11)8(14)7(9)13/h14H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
MBOJIAVITPGFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)N)I)C(=O)NC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)

![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid](/img/structure/B14513057.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)



![4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14513091.png)



